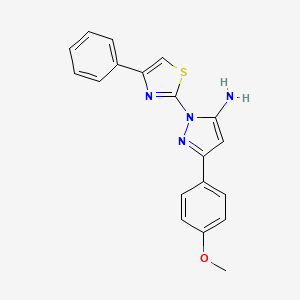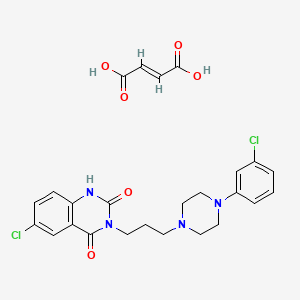
6-Chloro-3-(3-(4-m-chlorophenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(3-(4-m-chlorophenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione maleate is a synthetic organic compound that belongs to the quinazoline family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-(4-m-chlorophenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.
Formation of the Maleate Salt: The final compound is often converted to its maleate salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the quinazoline core.
Substitution: Halogen atoms like chlorine can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
6-Chloro-2,4(1H,3H)-quinazolinedione: Lacks the piperazine moiety.
3-(4-Chlorophenyl)-1-piperazine: Lacks the quinazoline core.
Quinazoline Derivatives: Various derivatives with different substituents.
Uniqueness
6-Chloro-3-(3-(4-m-chlorophenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione maleate is unique due to the combination of the quinazoline core and the piperazine moiety, which may confer distinct biological activities and chemical properties.
属性
CAS 编号 |
4052-18-0 |
|---|---|
分子式 |
C25H26Cl2N4O6 |
分子量 |
549.4 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;6-chloro-3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C21H22Cl2N4O2.C4H4O4/c22-15-3-1-4-17(13-15)26-11-9-25(10-12-26)7-2-8-27-20(28)18-14-16(23)5-6-19(18)24-21(27)29;5-3(6)1-2-4(7)8/h1,3-6,13-14H,2,7-12H2,(H,24,29);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
DFUDNETVVOCIMC-WLHGVMLRSA-N |
手性 SMILES |
C1CN(CCN1CCCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=O)C4=CC(=CC=C4)Cl.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
C1CN(CCN1CCCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=O)C4=CC(=CC=C4)Cl.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


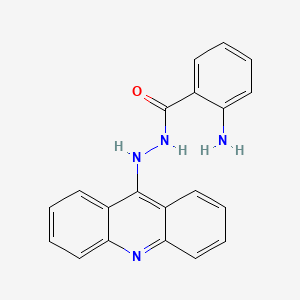
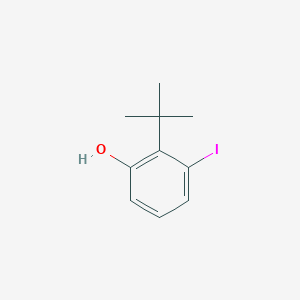
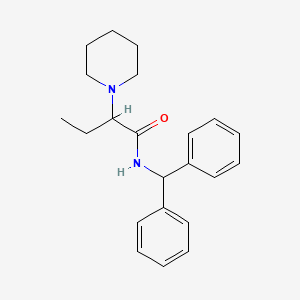
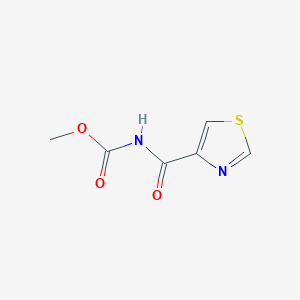
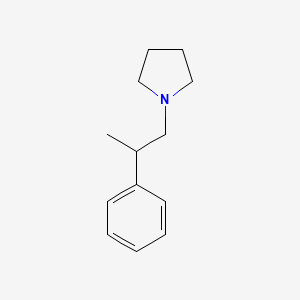

![1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14152366.png)

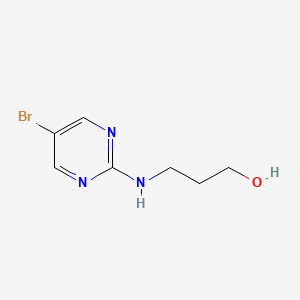
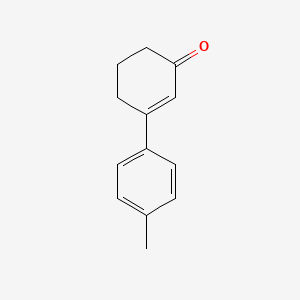
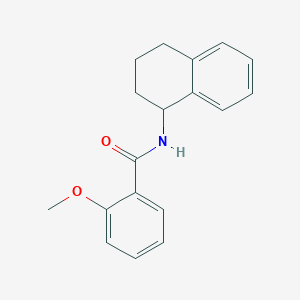
![2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole](/img/structure/B14152380.png)

